molecular formula C15H14O3 B11939445 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate

2,6-Dimethylphenyl 3-(furan-2-yl)acrylate

Cat. No.: B11939445
M. Wt: 242.27 g/mol
InChI Key: JHECSWASNJDHQZ-CMDGGOBGSA-N
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Description

Contextualization within Furan (B31954) Chemistry and Acrylate (B77674) Derivatives

Furan, a five-membered aromatic heterocycle containing one oxygen atom, is a fundamental scaffold in a vast array of biologically active compounds and functional materials. researchgate.net Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and polymers. nih.gov The furan ring in 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate serves as a key structural motif, influencing the electronic properties and spatial conformation of the entire molecule.

Acrylates, the esters of acrylic acid, are widely recognized for their versatile reactivity, particularly in polymerization reactions and as Michael acceptors in organic synthesis. The acrylate backbone provides a reactive site that can be exploited for the synthesis of more complex molecules or for the development of novel polymers. The combination of a furan ring with an acrylate moiety in 3-(furan-2-yl)acrylic acid and its esters has been a subject of research, with studies exploring their synthesis and biological activities. nih.govnih.gov

Significance of Acrylates Bearing Substituted Phenyl and Furan Moieties in Organic Synthesis

The incorporation of both substituted phenyl and furan moieties into an acrylate structure is a strategic design element in medicinal chemistry and materials science. The substituted phenyl group, in this case, the 2,6-dimethylphenyl group, can impart specific physical and biological properties. The methyl groups can provide steric hindrance, influencing the molecule's reactivity and its interaction with biological targets. Furthermore, the lipophilicity of the phenyl ring can be modulated by substituents, which is a critical factor in the pharmacokinetic profile of potential drug candidates.

Compounds that feature a combination of these structural units are often investigated for their potential pharmacological activities. Research has shown that derivatives of 3-aryl-3-(furan-2-yl)propanoic acid exhibit antimicrobial and antifungal properties. nih.gov Specifically, esters of 3-(furan-2-yl)acrylic acid have been evaluated for their antifungal effects against various Candida species. scielo.br The presence of an acryl or acryloxy group bound to a phenyl moiety has been found to be important for antimicrobial activity. nih.gov

Current Research Landscape and Identified Gaps Pertaining to this compound

The current body of scientific literature provides a broad context for the potential of furan-containing acrylates. The synthesis of 3-(furan-2-yl)propenoic acids and their subsequent esterification are established methods for creating derivatives with diverse functionalities. nih.gov Moreover, the antimicrobial and antifungal potential of this class of compounds is an active area of investigation. nih.govmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(2,6-dimethylphenyl) (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C15H14O3/c1-11-5-3-6-12(2)15(11)18-14(16)9-8-13-7-4-10-17-13/h3-10H,1-2H3/b9-8+

InChI Key

JHECSWASNJDHQZ-CMDGGOBGSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OC(=O)/C=C/C2=CC=CO2

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(=O)C=CC2=CC=CO2

Origin of Product

United States

Synthetic Methodologies for 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate and Analogous Structures

Synthesis of the 3-(Furan-2-yl)acrylate Moiety

The formation of the furan-acrylate core structure is a critical step, achievable through several classic and modern organic chemistry reactions. These methods primarily focus on constructing the carbon-carbon double bond between the furan (B31954) ring and the acrylate (B77674) group.

Knoevenagel Condensation Approaches Involving Furan-2-carbaldehydes

The Knoevenagel condensation is a widely utilized and efficient method for forming carbon-carbon bonds. It involves the reaction of a carbonyl compound, in this case, furan-2-carbaldehyde (also known as furfural), with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. mdpi.commasterorganicchemistry.com This reaction is typically catalyzed by a weak base. masterorganicchemistry.com

The mechanism begins with the deprotonation of the active methylene compound by the base to form a nucleophilic enolate ion. This ion then attacks the carbonyl carbon of furan-2-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the α,β-unsaturated product, 3-(furan-2-yl)acrylic acid or its corresponding ester. masterorganicchemistry.com

When malonic acid is used in the presence of pyridine (B92270) and a catalytic amount of piperidine, the reaction is known as the Doebner modification. google.com Under these conditions, the initial condensation product undergoes decarboxylation to directly afford 3-(furan-2-yl)acrylic acid. google.com A variety of catalysts have been explored to optimize this transformation, demonstrating the versatility of the Knoevenagel condensation. For instance, sustainable catalysts such as biogenic calcium and barium carbonates have been shown to be effective in solvent-free conditions, producing furan-acrylate derivatives in good yields.

Detailed research has identified several effective catalysts for the condensation of furfural (B47365) with malonic acid, as summarized in the table below.

CatalystReaction Time (h)Conversion (%)Yield (%)
Piperidinium (B107235) Acetate (B1210297)1>9992
Pyrrolidinium Acetate3>9988
L-Proline3>9986
DABCO3>9982
DBU3>9980
Triethylamine37065

Data sourced from a study on the synthesis of 3-(furan-2-yl)acrylic acid. Conditions: 5.20 mmol furfural, 1.3 equiv malonic acid, 1 equiv catalyst, 100 °C.

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Strategies

Olefination reactions provide another direct route to the furan-acrylate structure. The Wittig reaction utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. researchgate.net For the synthesis of a furan-acrylate, furan-2-carbaldehyde would be reacted with a stabilized ylide, such as (triphenylphosphoranylidene)acetic acid ester. Stabilized ylides are known to predominantly produce (E)-alkenes, which corresponds to the trans isomer of the acrylate. ugent.be

A highly effective modification of this approach is the Horner-Wadsworth-Emmons (HWE) reaction. This method employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally offers better stereocontrol than the corresponding Wittig reagent. nih.govresearchgate.net The reaction of furan-2-carbaldehyde with a phosphonate (B1237965) ester, such as triethyl phosphonoacetate, in the presence of a base like sodium hydride (NaH) or sodium methoxide (B1231860) (NaOMe), yields the corresponding ethyl 3-(furan-2-yl)acrylate. researchgate.net A significant advantage of the HWE reaction is its strong preference for the formation of the (E)-alkene, often with excellent selectivity. nih.govresearchgate.net Furthermore, the dialkylphosphate byproduct is water-soluble, simplifying product purification. nih.gov One study reported the synthesis of ethyl (E)-3-(furan-2-yl)acrylate in 75% yield with an E/Z ratio greater than 20:1 using a reductive HWE olefination.

Palladium-Catalyzed Coupling Reactions for Acrylate Formation

Modern palladium-catalyzed cross-coupling reactions offer powerful tools for the formation of the furan-acrylate C-C bond. The Mizoroki-Heck reaction, for example, involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. mdpi.commasterorganicchemistry.com In this context, a 2-halofuran (e.g., 2-bromofuran) could be coupled directly with an acrylate ester, such as ethyl acrylate or methyl acrylate, to form the desired product. kashanu.ac.irekb.eg The reaction typically proceeds via a Pd(0)/Pd(II) catalytic cycle. mdpi.com

Alternatively, the Suzuki-Miyaura cross-coupling reaction provides a versatile route. This reaction couples an organoboron compound with an organohalide. researchgate.net For this synthesis, furan-2-boronic acid could be coupled with a bromo- or iodoacrylate derivative. A more common approach would involve the coupling of a 2-halofuran with an acrylate that has been pre-functionalized with a boronic acid or ester group. Research has demonstrated the successful Suzuki coupling of 5-bromo-2-furaldehyde (B32451) with phenylboronic acid, indicating the feasibility of using furan halides as substrates in such reactions to build complex molecules. researchgate.net

Multicomponent Reaction Pathways for Furan-Acrylamide Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, represent a highly efficient synthetic strategy. While direct MCR pathways to 2,6-dimethylphenyl 3-(furan-2-yl)acrylate are not prominently documented, analogous structures such as furan-acrylamide derivatives can be envisioned through these methods.

For instance, in a conceptual Ugi-type reaction, furan-2-carbaldehyde could react with an amine (e.g., aniline), an isocyanide, and acrylic acid. This would lead to a complex amide structure incorporating the furan and acrylate moieties. Similarly, a Passerini reaction involving furan-2-carbaldehyde, an isocyanide, and acrylic acid would yield an α-acyloxy carboxamide derivative. These pathways highlight potential routes for creating structurally diverse analogs in a highly convergent and atom-economical fashion.

Synthesis of the 2,6-Dimethylphenyl Subunit

The alcohol portion of the target ester is 2,6-dimethylphenol (B121312). This compound is a significant industrial chemical, and its synthesis is well-established.

Derivatization of Substituted Phenol (B47542) Precursors

The primary industrial method for producing 2,6-dimethylphenol is the selective ortho-alkylation of phenol. This process is typically carried out in the gas phase by reacting phenol with methanol (B129727) at high temperatures (350-380°C) over a metal oxide catalyst. jst.go.jpgoogle.com Iron-based catalysts, particularly iron-chromium mixed oxides, have proven effective for this transformation, yielding high phenol conversion (>90%) and good selectivity for 2,6-dimethylphenol (>85%). google.comlibretexts.org The reaction is often performed in a fluidized-bed reactor to manage the exothermic nature of the methylation and ensure consistent temperature control. jst.go.jpgoogle.com

An alternative, multi-step approach involves the concept of transalkylation. In this method, a precursor like 4-tert-butyl-2,6-dimethylphenol (B188804) is reacted with phenol in the presence of an acidic catalyst (e.g., sulfuric acid or toluene (B28343) sulfonic acid). At elevated temperatures (120-180°C), the tertiary butyl group migrates from the dimethylated phenol to the unsubstituted phenol, yielding 2,6-dimethylphenol and 4-tert-butylphenol. The desired 2,6-dimethylphenol can then be separated by distillation.

The final step in the synthesis of this compound is the formation of the ester bond between the 3-(furan-2-yl)acrylic acid moiety and the 2,6-dimethylphenyl subunit. Due to the reduced reactivity of phenols compared to aliphatic alcohols, direct Fischer esterification with the carboxylic acid is often slow. More efficient methods involve activating the carboxylic acid, for example, by converting it to its acyl chloride or acid anhydride, which then readily reacts with 2,6-dimethylphenol. Alternatively, coupling agents common in peptide synthesis can be employed to facilitate the esterification.

Directed Aromatic Functionalization Approaches (e.g., C-H Alkenylation of N-(2,6-dimethylphenyl)benzamide)

While not a direct synthesis of the target ester, the functionalization of analogous structures provides insight into methods for preparing substituted precursors. Directed C-H functionalization is a powerful strategy for selectively introducing substituents onto an aromatic ring. In an analogous case, the amide group in N-(2,6-dimethylphenyl)benzamide can act as a directing group to facilitate the functionalization of the benzoyl or dimethylphenyl rings. nih.govresearchgate.net

A common strategy involves directed ortho-lithiation, where a strong base like lithium diisopropylamide (LDA) selectively removes a proton from the position ortho to the directing group. nih.govresearchgate.net This generates a carbanion that can react with various electrophiles. While direct C-H alkenylation is a specific transformation, this lithiation approach provides a pathway to introduce a range of functionalities that could subsequently be converted to a vinyl group. For example, the in-situ formed carbanion could react with an aldehyde, followed by dehydration to yield an alkene. The amide functionality directs the reaction, offering regiochemical control that is often difficult to achieve through classical electrophilic aromatic substitution.

This strategy highlights a synthetic logic where a precursor molecule, N-(2,6-dimethylphenyl)benzamide, is selectively modified. The directing group is crucial for the reaction's success, and its subsequent removal or conversion would be necessary to arrive at a final product like 2,6-dimethylphenol, which could then be used in esterification.

Esterification Reactions for the this compound Linkage

The formation of the ester bond between 3-(furan-2-yl)acrylic acid and 2,6-dimethylphenol is the pivotal step in synthesizing the target molecule. Several established esterification methods can be employed, each with distinct advantages concerning reaction conditions, catalyst requirements, and substrate compatibility.

Direct condensation, or Fischer esterification, involves reacting the carboxylic acid (3-(furan-2-yl)acrylic acid) directly with the alcohol (2,6-dimethylphenol) in the presence of an acid catalyst. libretexts.org The reaction is an equilibrium process, and to achieve high yields, water, the reaction byproduct, must be removed, typically through azeotropic distillation. google.com

The reactivity of the carboxylic acid is enhanced by protonation of the carbonyl oxygen by a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. libretexts.orgrutgers.edu

Table 1: Representative Conditions for Direct Acid-Catalyzed Esterification
ReactantsCatalystSolventConditionsPurpose
Carboxylic Acid, AlcoholH₂SO₄, p-TsOHToluene, HexaneReflux with Dean-Stark trapDrives equilibrium by removing water. google.com
Acrylic Acid, AlcoholMolybdenum OxideLiquid Phase200-500 °FProvides a heterogeneous catalyst alternative. google.com

Transesterification is an alternative equilibrium-controlled process where an existing ester is transformed into a new one by reaction with an alcohol. google.com To synthesize the target compound, a simple alkyl ester of 3-(furan-2-yl)acrylic acid, such as methyl 3-(furan-2-yl)acrylate, would be reacted with 2,6-dimethylphenol. This method is particularly useful when the starting carboxylic acid is sensitive or difficult to handle.

The reaction is typically catalyzed by acids, bases, or organometallic compounds. To drive the reaction toward the desired product, the lower-boiling alcohol byproduct (e.g., methanol) is continuously removed from the reaction mixture by distillation. google.comgoogle.com Catalysts play a crucial role, with options ranging from tin-based compounds like dibutyl tin oxide (DBTO) to titanates and sterically hindered aryloxides, which can offer high chemoselectivity. google.comgoogle.comacs.org Enzymatic catalysis, for instance using immobilized lipases, presents a milder, "greener" alternative, though reaction times may be longer. nih.gov

Table 2: Catalysts for Transesterification of Acrylates
Catalyst TypeExample(s)Key Features
Tin-BasedDibutyl tin oxide (DBTO)Effective, commonly used catalyst. google.com
Titanates2-Octyl titanateUsed in continuous processes. google.com
Alkali Metal AryloxidesSodium 2,6-di-tert-butyl-4-methylphenoxideHigh chemoselectivity, avoids Michael addition. acs.org
EnzymesImmobilized Candida antarctica lipase (B570770) BMild conditions, environmentally benign. nih.gov

To circumvent the equilibrium limitations of direct condensation and transesterification, one of the reactants can be "activated" to create a more reactive intermediate. A highly effective and common strategy is to convert the carboxylic acid into a more reactive derivative, such as an acyl chloride or acid anhydride. rutgers.edulibretexts.org

3-(furan-2-yl)acrylic acid can be converted to 3-(furan-2-yl)acryloyl chloride by reacting it with an activating agent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orgresearchgate.net The resulting acyl chloride is a highly electrophilic species that reacts rapidly and irreversibly with 2,6-dimethylphenol to form the desired ester. A weak base, such as pyridine or triethylamine, is typically added to neutralize the HCl byproduct generated during the reaction. libretexts.orgrsc.org This method is often preferred for sterically hindered alcohols or sensitive substrates due to its high reactivity and generally high yields under mild conditions. rsc.org

Chemoselective Synthesis Strategies for Complex Acrylate Esters

When synthesizing complex molecules that contain multiple functional groups, chemoselectivity—the ability to react with one functional group in the presence of others—is paramount. The synthesis of acrylate esters is prone to side reactions, most notably Michael addition to the activated double bond and polymerization. acs.org

Strategies to enhance chemoselectivity often involve careful selection of catalysts and reaction conditions. For instance, in transesterification, sterically demanding catalysts such as magnesium(II) or sodium(I) aryloxides derived from 2,6-di-tert-butyl-4-methylphenol have been shown to effectively promote the desired ester exchange while suppressing undesired Michael additions. acs.org These catalysts are thought to coordinate to the carbonyl oxygen without significantly activating the β-carbon of the acrylate.

In other cases, post-polymerization modification can be used as a chemoselective strategy. For example, a polymer containing both methacrylate (B99206) and acrylate ester pendants can be selectively transesterified at the acrylate position due to the lower steric hindrance of its carbonyl group compared to the methacrylate. researchgate.net Such principles of steric and electronic control are critical when designing a synthesis for a specific target like this compound, especially if modifications on the furan or phenyl rings introduce other potentially reactive sites.

Chemical Reactivity and Transformation Pathways of 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate

Reactivity of the Furan (B31954) Heterocyclic System

The furan ring is an electron-rich aromatic heterocycle that exhibits reactivity patterns distinct from benzene. Its aromaticity is weaker, making it prone to reactions that can disrupt the cyclic conjugation.

The furan ring is highly activated towards electrophilic aromatic substitution, with reaction rates significantly faster than those of benzene. chemicalbook.com This enhanced reactivity is due to the electron-donating nature of the oxygen atom, which increases the electron density of the ring. pearson.com

Substitution preferentially occurs at the C2 (α) position, and if that is occupied, at the C5 position. chemicalbook.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at the C2 position, which can be stabilized by three resonance structures, compared to only two for attack at the C3 (β) position. chemicalbook.comchegg.comstudy.compearson.com In 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate, the C2 position is substituted, making the C5 position the most likely site for electrophilic attack. The acrylate (B77674) substituent at the C2 position is electron-withdrawing, which may slightly deactivate the ring compared to unsubstituted furan, but the ring remains susceptible to attack by strong electrophiles. For instance, related 3-(furan-2-yl)propenoic acids can undergo hydroarylation with arenes in the presence of superacids, where protonated forms of the furan derivatives act as reactive electrophilic species. nih.gov

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Furan

Position of Attack Number of Resonance Structures for Intermediate Stability of Intermediate Preferred Site
C2 (or C5) 3 Higher Yes

The furan ring can function as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. mdpi.com This reactivity is a consequence of its reduced aromatic character compared to benzene. The reaction of furan derivatives with various dienophiles leads to the formation of 7-oxabicyclo[2.2.1]heptene adducts. tudelft.nl These reactions are often reversible, and the stability of the adduct depends on the substituents on both the furan and the dienophile. mdpi.comtudelft.nl

While electron-donating groups on the furan ring generally enhance its reactivity as a diene, even furans with electron-withdrawing groups, such as the acrylate moiety in the title compound, can participate in these reactions, particularly with highly reactive dienophiles or under specific conditions like the use of an aqueous medium. tudelft.nl Another relevant transformation for the acrylate side chain is the [2+2] photocycloaddition. For example, trans-3-(2-furyl)acrylic acid undergoes a solid-state [2+2] photocycloaddition to stereospecifically form a cyclobutane derivative. researchgate.net This suggests that this compound could potentially undergo similar photodimerization reactions.

The C-H bonds of the furan ring can be activated and functionalized using various transition metal catalysts. This provides a direct and atom-economical method for introducing new substituents onto the heterocyclic core. Palladium-catalyzed direct arylation, for instance, allows for the coupling of furan derivatives with aryl halides to form arylfurans. acs.org This C-H activation typically occurs at the C5 position of a 2-substituted furan, offering a regioselective pathway to more complex molecules. acs.org Various other metals, including rhodium, gold, and copper, have been employed to catalyze a range of transformations on the furan nucleus. researchgate.nethud.ac.uk These methodologies could be applied to this compound to introduce aryl, alkyl, or other functional groups at the C5 position, further diversifying its chemical structure.

Reactivity of the α,β-Unsaturated Ester Moiety

The acrylate portion of the molecule contains two reactive sites: the carbon-carbon double bond and the ester carbonyl group. The conjugation between these two groups results in characteristic reactivity patterns.

The α,β-unsaturated ester system is an excellent Michael acceptor. The β-carbon atom is electrophilic due to the electron-withdrawing effect of the conjugated ester group. This renders the C=C double bond susceptible to conjugate nucleophilic addition by a wide range of soft nucleophiles, such as thiols, amines, and enolates. nih.govrsc.orgsemanticscholar.org This reaction, known as the Michael addition, is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

The addition of thiol nucleophiles to α,β-unsaturated esters, for example, can be efficiently catalyzed by amines and phosphines. rsc.orgsemanticscholar.org Similarly, organoboron reagents can be added in an asymmetric fashion using copper catalysts. rsc.org In the context of this compound, Michael addition would result in the formation of a 3-substituted propanoate derivative, adding functionality to the side chain while leaving the furan ring and the 2,6-dimethylphenyl ester intact.

Table 2: Common Nucleophiles for Michael Addition to α,β-Unsaturated Esters

Nucleophile Type Example Product Type
Thiolates R-SH β-Thioether
Amines R₂NH β-Amino ester
Enolates (from ketones/esters) 1,5-Dicarbonyl compound

The presence of multiple reducible functional groups (C=C double bond, ester carbonyl, furan ring) in this compound makes selective reduction a significant synthetic challenge. nih.gov The outcome of a hydrogenation or reduction reaction depends heavily on the catalyst and reaction conditions employed.

Selective C=C Bond Hydrogenation : The conjugated C=C double bond can be selectively reduced to a single bond without affecting the furan ring or the ester group. This is typically achieved using catalytic hydrogenation with specific catalysts, such as certain rhodium hydride complexes, which show high chemoselectivity for the hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. chemistryviews.org This pathway would yield 2,6-dimethylphenyl 3-(furan-2-yl)propanoate.

Furan Ring Hydrogenation : The furan ring itself can be hydrogenated to a tetrahydrofuran ring. This transformation often requires more forcing conditions or specialized catalysts, such as iridium or ruthenium complexes. nih.govnih.gov Asymmetric hydrogenation is also possible, leading to chiral tetrahydrofuran derivatives. nih.govnih.gov

Ester Reduction : The ester group can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride or catalytic hydrogenation under high pressure with specific ruthenium catalysts. researchgate.net This reaction would convert the ester moiety into a propanol derivative.

Achieving selectivity is crucial. For instance, the use of 2-phenylbenzimidazoline has been shown to be effective for the chemoselective reduction of the conjugated double bond in similar furan-containing systems, leaving the furan ring and nitrile groups (in place of the ester) unaffected. nih.gov The choice of reducing agent or catalyst is therefore paramount in directing the transformation to the desired product.

Carbene and Nitrene Transfer to the Acrylate Double Bond

The acrylate double bond in this compound is electron-deficient due to the conjugation with the ester carbonyl group. This electronic characteristic makes it a potential substrate for reactions with nucleophilic or specialized carbene species.

Carbene Transfer: Carbenes are neutral, divalent carbon species that can add to alkenes to form cyclopropanes. The reactivity of the carbene dictates its ability to react with an electron-poor double bond. libretexts.orglibretexts.org While electrophilic carbenes, such as dichlorocarbene (:CCl2), react readily with electron-rich alkenes, their reaction with electron-deficient alkenes like acrylates is less favorable. libretexts.org However, nucleophilic carbenes or carbenoid species, often mediated by transition metals, can effectively cyclopropanate electron-deficient alkenes. nih.gov For instance, nickel-catalyzed cyclopropanation using CH2Cl2 or CH2Br2 as the carbene precursor is effective for α,β-unsaturated carbonyl compounds. nih.gov Another approach involves the use of silicon-derived singlet nucleophilic carbenes, which have been shown to generate cyclopropanes from electron-deficient alkenes. researchgate.net Therefore, the reaction of this compound with an appropriate carbenoid, such as one generated via the Simmons-Smith reaction or a nickel-based catalyst system, would be expected to yield the corresponding cyclopropane derivative. libretexts.orgnih.gov

Nitrene Transfer: Nitrenes are the nitrogen analogues of carbenes and can also add to double bonds to form aziridines. The reactivity of nitrenes is also dependent on their electronic state (singlet or triplet) and substituents. Research on the thermal reaction of arylnitrenes with furans has shown that electrophilic nitrenes, such as 4-nitrophenylnitrene, tend to undergo electrophilic addition to the furan ring itself, rather than the external double bond. rsc.org This suggests that for this compound, the furan ring and the acrylate double bond would compete as reaction sites. The more nucleophilic furan ring is a likely target for electrophilic nitrenes. rsc.org

Reactivity of the 2,6-Dimethylphenyl Aromatic Ring

The 2,6-dimethylphenyl group is a substituted aromatic ring that can undergo reactions typical of arenes, notably electrophilic aromatic substitution and C-H functionalization.

Electrophilic Aromatic Substitution (excluding specific toxicity aspects)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

In the 2,6-dimethylphenyl ring of the title compound, the two methyl groups are activating substituents and are ortho, para-directors. This means they increase the rate of electrophilic substitution compared to benzene and direct incoming electrophiles to the positions ortho and para to themselves. wikipedia.org The ester group, while attached to the phenyl ring via oxygen, exerts an electron-withdrawing inductive effect, but its directing influence is primarily relevant to the ring it is directly attached to, not the 2,6-dimethylphenyl moiety.

Considering the substitution pattern:

The two methyl groups are at positions 2 and 6.

The positions ortho to the methyl at C2 are C1 (blocked by the ester) and C3.

The position para to the methyl at C2 is C5.

The positions ortho to the methyl at C6 are C1 (blocked) and C5.

The position para to the methyl at C6 is C3.

Therefore, the electron density is concentrated at the C3, C4, and C5 positions. However, significant steric hindrance from the two bulky methyl groups adjacent to the ester linkage would likely influence the regioselectivity of the substitution. The C4 position (para to both methyl groups) is the most sterically accessible and electronically activated position. Therefore, electrophilic attack is most likely to occur at the C4 position of the 2,6-dimethylphenyl ring.

Reaction TypeReagentsExpected Major Product
NitrationHNO₃, H₂SO₄2,6-Dimethyl-4-nitrophenyl 3-(furan-2-yl)acrylate
HalogenationBr₂, FeBr₃4-Bromo-2,6-dimethylphenyl 3-(furan-2-yl)acrylate
Friedel-Crafts AlkylationR-Cl, AlCl₃4-Alkyl-2,6-dimethylphenyl 3-(furan-2-yl)acrylate
Friedel-Crafts AcylationR-COCl, AlCl₃4-Acyl-2,6-dimethylphenyl 3-(furan-2-yl)acrylate

C-H Functionalization and Activation

Transition-metal-catalyzed C-H functionalization has become a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, offering an atom-economical alternative to traditional cross-coupling reactions. mdpi.comresearchgate.net These reactions often rely on directing groups to control regioselectivity. The ester group in this compound could potentially act as a directing group for C-H activation at the ortho positions of an aromatic ring. However, in this specific molecule, the ortho positions on the 2,6-dimethylphenyl ring are occupied by methyl groups.

Alternatively, C-H activation could occur at the methyl groups themselves or at the C4 position of the ring. Direct arylation reactions, which couple C-H bonds with aryl halides, have been successfully applied to electron-rich and electron-deficient aromatic systems. nih.gov For the 2,6-dimethylphenyl moiety, a palladium-catalyzed direct arylation with an aryl halide could potentially occur at the less sterically hindered C4 position. Furthermore, C-H activation of the methyl groups could lead to benzylic functionalization.

Intermolecular and Intramolecular Cyclization Reactions

The furan and acrylate moieties within the molecule are capable of participating in various cyclization reactions, most notably the Diels-Alder reaction.

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net In this compound, the furan ring can act as the diene and the electron-deficient acrylate double bond can act as the dienophile.

Intermolecular Diels-Alder Reaction: Furan is a moderately reactive diene, and its reactions with dienophiles are often reversible. rsc.orgnih.gov The reaction of furan with acrylates like methyl acrylate can be catalyzed by Lewis acids to improve reaction rates and selectivity, yielding oxanorbornene derivatives. researchgate.net The reaction typically produces a mixture of endo and exo isomers. acs.org It is expected that this compound would undergo intermolecular Diels-Alder reactions with reactive dienophiles, or dimerize under appropriate conditions where one molecule acts as the diene and another as the dienophile.

Intramolecular Diels-Alder (IMDA) Reaction: While the parent molecule is not structured for an IMDA reaction, derivatives with a suitable tether connecting the furan and a dienophile can undergo such cyclizations to form complex polycyclic structures. researchgate.net

Other Cyclizations: Radical cyclizations are also a possibility. For example, ketyl radical cyclization of certain β-disubstituted acrylates has been used to synthesize functionalized furan heterocycles. nih.gov This suggests that under radical-generating conditions, the acrylate moiety could be involved in cyclization pathways.

Superelectrophilic Activation and Reactions of Furan-2-yl Propenoic Acids

The reactivity of the furan-2-yl propenoic acid system can be dramatically enhanced through superelectrophilic activation. This involves treating the substrate with a Brønsted superacid, such as trifluoromethanesulfonic acid (TfOH), which protonates the molecule at multiple sites. nih.govmdpi.com

Studies on 3-(furan-2-yl)propenoic acids and their esters show that in a superacid medium, both the carbonyl oxygen and the furan ring (at the C5 position) become protonated. nih.govresearchgate.net This O,C-diprotonated species is a highly reactive "superelectrophile" where the positive charge is delocalized across the molecule. This activation renders the acrylate's carbon-carbon double bond highly susceptible to attack by weak nucleophiles, such as arenes. nih.govresearchgate.net

Hydroarylation of Carbon-Carbon Double Bonds

A key reaction resulting from the superelectrophilic activation of 3-(furan-2-yl)propenoic esters is the hydroarylation of the carbon-carbon double bond. nih.govnih.gov This reaction, a type of Friedel-Crafts alkylation, involves the addition of an arene across the activated double bond. The reaction proceeds by the attack of an arene (e.g., benzene, toluene (B28343), xylene) on the β-carbon of the diprotonated furan acrylic ester. nih.govresearchgate.net

This methodology has been used to synthesize a variety of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. nih.govmdpi.com The reaction of a methyl ester of 3-(furan-2-yl)propenoic acid with various arenes in TfOH proceeds in good yields. It is expected that this compound would behave similarly.

The table below summarizes research findings for the hydroarylation of a similar substrate, methyl 3-(furan-2-yl)acrylate, with various arenes in the presence of a superacid catalyst. nih.gov

AreneCatalystProductYield (%)
BenzeneTfOHMethyl 3-phenyl-3-(furan-2-yl)propanoate85
TolueneTfOHMethyl 3-(furan-2-yl)-3-(p-tolyl)propanoate81
o-XyleneTfOHMethyl 3-(3,4-dimethylphenyl)-3-(furan-2-yl)propanoate88
m-XyleneTfOHMethyl 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoate83
AnisoleTfOHMethyl 3-(furan-2-yl)-3-(4-methoxyphenyl)propanoate75
DureneTfOHMethyl 3-(furan-2-yl)-3-(2,3,5,6-tetramethylphenyl)propanoate73

Reaction with Arenes under Strong Brønsted and Lewis Acid Activation

The reaction of 3-(furan-2-yl)acrylic acid derivatives, structurally analogous to this compound, with various arenes in the presence of strong Brønsted or Lewis acids has been investigated as a method for hydroarylation of the carbon-carbon double bond. These reactions lead to the formation of 3-aryl-3-(furan-2-yl)propanoic acid derivatives.

Under the influence of strong acids, the 3-(furan-2-yl)acrylate system undergoes activation, rendering the β-carbon of the acrylate moiety susceptible to nucleophilic attack by electron-rich aromatic compounds. This process, a formal Friedel-Crafts-type hydroarylation, is effectively promoted by both Brønsted superacids, such as trifluoromethanesulfonic acid (TfOH), and strong Lewis acids like aluminum chloride (AlCl₃).

Detailed studies on 3-(furan-2-yl)propenoic acid have shown that the reaction proceeds via superelectrophilic activation. In a Brønsted superacid, it is proposed that both the carbonyl oxygen and the furan ring or the C=C double bond are protonated, forming a highly reactive dicationic intermediate. This intermediate then readily reacts with arenes. A similar activation is achieved with Lewis acids through coordination to the carbonyl oxygen.

Research findings indicate that the choice of acid catalyst and reaction conditions can significantly influence the yield of the hydroarylation products. For instance, the reaction of 3-(furan-2-yl)propenoic acid with benzene has been studied using various acids.

Reaction of 3-(furan-2-yl)propenoic acid with Benzene under Various Acidic Conditions
EntryAcid (Equivalents)SolventTemperature (°C)Time (h)Yield of 2a (%)
1TfOH (10)Benzene0252
2H₂SO₄ (10)Benzene2024Trace
3PPABenzene2024Trace
4AlCl₃ (2)Benzene20165
5AlCl₃ (2)Benzene20447
6FeCl₃ (2)Benzene2024Trace
7AlBr₃ (2)Benzene20162
8ZnCl₂ (2)Benzene20240

As shown in the table, the highest yield with benzene was achieved using aluminum chloride (AlCl₃) at room temperature for 1 hour. nih.gov Trifluoromethanesulfonic acid (TfOH) also proved to be an effective catalyst. nih.gov

The reaction has been extended to a variety of methylated arenes using TfOH as the catalyst. These reactions generally proceed in good yields.

Hydroarylation of 3-(furan-2-yl)propenoic acid with Methylated Arenes in TfOH
AreneProductYield (%)
o-Xylene2b98
m-Xylene2c85
p-Xylene2d95
Mesitylene2e75
Durene2f55

In contrast to the successful reactions in TfOH, the use of AlCl₃ with methylated arenes primarily resulted in the formation of oligomeric compounds, with only small amounts of the desired hydroarylation products. nih.gov

Furthermore, the hydroarylation of a methyl ester derivative, methyl 3-(furan-2-yl)propenoate, with various arenes in TfOH also proceeds efficiently, affording the corresponding ester products in good yields. nih.gov

Hydroarylation of Methyl 3-(furan-2-yl)propenoate with Various Arenes in TfOH
AreneProductYield (%)
Benzene2h65
Toluene2i81
o-Xylene2j98
m-Xylene2k85
p-Xylene2l96
Mesitylene2m75
Anisole2n + 2o (mixture of isomers)95
Durene2p + 2q (mixture of isomers)55

These findings collectively demonstrate that the reaction of 3-(furan-2-yl)acrylates with arenes under strong acid activation is a viable pathway for the synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives. The choice of acid catalyst is crucial, with TfOH showing broader applicability for various methylated arenes, while AlCl₃ is particularly effective for the reaction with benzene. nih.gov

Macromolecular Chemistry and Polymerization Potential of 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate

Role as a Monomer in Advanced Polymeric Materials Synthesis

Design and Synthesis of Functional Poly(acrylates)

The synthesis of functional poly(acrylates) from 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate offers a pathway to materials with distinct properties imparted by the pendant furan (B31954) and 2,6-dimethylphenyl groups. The polymerization of this monomer can be achieved through conventional free-radical polymerization techniques, initiated by thermal or photochemical means. The general scheme for the free-radical polymerization of this compound is depicted below.

The resulting polymer, poly(this compound), possesses a unique combination of functionalities. The poly(acrylate) backbone provides a flexible and stable chain, while the pendant groups offer avenues for post-polymerization modification and impart specific functionalities. The furan ring, in particular, is a versatile functional group that can participate in various chemical reactions, including Diels-Alder cycloadditions, electrophilic substitutions, and ring-opening reactions. This reactivity allows for the subsequent cross-linking of the polymer chains or the grafting of other molecules to create more complex macromolecular architectures.

The 2,6-dimethylphenyl group contributes to the polymer's properties by increasing its steric bulk, which can influence the glass transition temperature (Tg), solubility, and thermal stability of the resulting material. The presence of this bulky group can restrict chain mobility, leading to a higher Tg compared to unsubstituted phenyl acrylates.

The synthesis of copolymers further expands the functional design possibilities. By copolymerizing this compound with other acrylic or vinyl monomers, the properties of the resulting polymer can be finely tuned. For instance, copolymerization with hydrophilic monomers could introduce amphiphilic properties, while copolymerization with monomers bearing other reactive groups could lead to multifunctional materials.

Table 1: Potential Monomers for Copolymerization with this compound and their Expected Influence on Polymer Properties.

Copolymerizing MonomerChemical StructureExpected Influence on Copolymer Properties
Methyl Methacrylate (B99206)CH2=C(CH3)COOCH3Increased Tg, improved mechanical strength
Hydroxyethyl Acrylate (B77674)CH2=CHCOOCH2CH2OHIncreased hydrophilicity, potential for post-functionalization
StyreneC6H5CH=CH2Modified refractive index, enhanced thermal stability

Incorporation into Polymer Networks (e.g., UV-Curable Systems)

The acrylate functionality of this compound makes it an excellent candidate for incorporation into polymer networks, particularly through UV-curing processes. tue.nl UV curing is a rapid, solvent-free, and energy-efficient method for producing highly crosslinked polymer films and materials. core.ac.uk In a typical UV-curable formulation, the monomer is mixed with a photoinitiator and, optionally, other oligomers and additives. Upon exposure to UV radiation, the photoinitiator generates free radicals, which initiate the rapid polymerization of the acrylate groups, leading to the formation of a solid, crosslinked network. tue.nlbibliotekanauki.pl

The incorporation of this compound into such systems can offer several advantages. The furan moiety provides a latent cross-linking functionality. While the primary network is formed through the polymerization of the acrylate groups, the furan rings distributed throughout the network can undergo secondary cross-linking reactions, such as the Diels-Alder reaction with a suitable dienophile. This dual-curing approach can lead to materials with enhanced thermal and mechanical properties.

For example, a UV-cured network containing furan groups can be subsequently treated with a bismaleimide, which will react with the furan rings via a Diels-Alder cycloaddition to introduce additional crosslinks. This process can significantly increase the crosslink density and, consequently, the rigidity and thermal stability of the material.

Table 2: Illustrative Formulation of a UV-Curable System Incorporating this compound.

ComponentFunctionTypical Weight Percentage (%)
Urethane Acrylate OligomerProvides backbone properties (flexibility, toughness)40 - 60
This compoundReactive diluent, imparts furan functionality20 - 40
1,6-Hexanediol Diacrylate (HDDA)Reactive diluent, increases crosslink density10 - 20
Photoinitiator (e.g., TPO)Initiates polymerization upon UV exposure1 - 5

The properties of the final cured network are highly dependent on the composition of the formulation and the curing conditions. The presence of the bulky 2,6-dimethylphenyl group can influence the viscosity of the initial resin and the final properties of the cured material, potentially enhancing its thermal stability and hydrophobicity. The furan group's ability to undergo reversible Diels-Alder reactions also opens up the possibility of creating self-healing or re-workable polymer networks.

Advanced Analytical Methodologies for Structural and Mechanistic Elucidation of 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the unambiguous determination of a compound's molecular formula. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) with extremely high accuracy, typically to within 5 parts per million (ppm). This precision allows for the differentiation between compounds that may have the same nominal mass but different elemental compositions.

For 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate, the molecular formula is C₁₅H₁₄O₃. The theoretical exact mass can be calculated by summing the masses of the most abundant isotopes of each element. HRMS analysis, often using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), would be expected to yield an experimental mass that corresponds closely to this theoretical value. The detection of protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts is common. The confirmation of the experimental mass to within a few ppm of the calculated mass provides definitive evidence for the molecular formula C₁₅H₁₄O₃, ruling out other potential formulas.

Table 1: Theoretical Exact Mass for this compound

Molecular Formula Adduct Theoretical m/z
C₁₅H₁₄O₃ [M+H]⁺ 243.1016
C₁₅H₁₄O₃ [M+Na]⁺ 265.0835
C₁₅H₁₄O₃ [M+K]⁺ 281.0575

Data is calculated based on isotopic masses and is presented as an example of expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the detailed covalent structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Bidimensional NMR (COSY, HSQC, HMBC, NOESY) for Complex Architecture

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular fragments identified in 1D spectra into a complete structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. It would show correlations between the adjacent protons on the furan (B31954) ring and between the two vinylic protons, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is vital for connecting the molecular fragments. Key correlations would include the vinylic proton (β-CH) to the furan ring carbons, and the phenyl protons to the ester carbonyl carbon, confirming the ester linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. This technique is essential for determining stereochemistry. A strong NOESY correlation between the furan C5-H and the vinylic β-CH would provide further evidence for the E-configuration of the acrylate (B77674) double bond.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: This technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). Key absorption bands for this compound would confirm the presence of the ester functional group (a strong C=O stretching band around 1710-1730 cm⁻¹), the furan ring (C-O-C stretching), the carbon-carbon double bonds of the acrylate and aromatic rings (C=C stretching in the 1500-1650 cm⁻¹ region), and aromatic/vinylic C-H bonds (stretching above 3000 cm⁻¹). rsc.org

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, the C=C stretching of the acrylate and aromatic systems would be expected to produce strong Raman signals.

Table 3: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Functional Group
C-H Stretch (Aromatic/Vinylic) 3100 - 3000 Phenyl, Furan, Acrylate
C-H Stretch (Aliphatic) 3000 - 2850 Methyl
C=O Stretch (Ester) 1730 - 1710 Acrylate Ester
C=C Stretch (Aromatic/Vinylic) 1650 - 1500 Phenyl, Furan, Acrylate
C-O Stretch (Ester/Furan) 1300 - 1000 Ester, Furan Ether

Data is based on typical frequency ranges for the specified functional groups. researchgate.netglobalresearchonline.net

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms. This technique yields accurate measurements of bond lengths, bond angles, and torsion angles, confirming the molecule's connectivity and conformation in the solid state. researchgate.netnih.gov

For this compound, a successful crystallographic analysis would:

Confirm the E-configuration of the acrylate double bond.

Determine the relative orientation of the furan and dimethylphenyl rings.

Provide insight into the intermolecular interactions (e.g., C-H···O hydrogen bonds, π–π stacking) that govern the crystal packing. nih.gov

While crystal data for the exact title compound is not publicly available, analysis of similar structures suggests it would likely crystallize in a common space group such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.netresearchgate.net

Table 4: Hypothetical Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8 - 12
b (Å) 10 - 15
c (Å) 15 - 20
β (°) 95 - 110
Z (molecules/unit cell) 4

Values are hypothetical, based on typical data for similar organic molecules. researchgate.netnih.govresearchgate.net

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for determining the purity of non-volatile organic compounds. A reversed-phase method, likely using a C18 stationary phase with a mobile phase gradient of water and acetonitrile or methanol (B129727), would be suitable for this compound. Purity is assessed by integrating the peak area of the compound relative to the total area of all peaks detected, typically by a UV-Vis detector set to the molecule's λ_max.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net The compound would first be separated from other volatile components on a capillary column (e.g., HP-5MS). mdpi.comresearchgate.net The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, would show a molecular ion peak corresponding to the compound's mass and a characteristic fragmentation pattern that can be used to confirm the structure. Key fragments would likely arise from the cleavage of the ester bond, yielding ions corresponding to the furan-acrylate and dimethylphenyl portions of the molecule.

Table 5: Mentioned Chemical Compounds

Compound Name Molecular Formula
This compound C₁₅H₁₄O₃
Acetonitrile C₂H₃N

Spectroscopic Probes for In Situ Mechanistic Tracking (e.g., Surface-Enhanced Raman Scattering)

The real-time, in situ monitoring of chemical reactions is crucial for understanding reaction kinetics, identifying transient intermediates, and elucidating complex reaction mechanisms. Spectroscopic probes offer a powerful, non-invasive means to track the evolution of reacting species. Among these, Surface-Enhanced Raman Scattering (SERS) has emerged as a highly sensitive technique capable of providing detailed molecular fingerprint information, making it a promising tool for the mechanistic study of compounds like this compound.

SERS leverages the enhancement of Raman scattering signals from molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. bg.ac.rstu.ac.th This enhancement allows for the detection of analytes at very low concentrations, even down to the single-molecule level, providing a significant advantage for tracking species in a reaction mixture. bg.ac.rs The application of SERS for in situ monitoring involves designing SERS-active substrates that can be integrated into a reaction vessel, allowing for continuous spectral acquisition as the reaction proceeds. researchgate.netresearchgate.net

While direct SERS studies on this compound are not extensively reported in the literature, the principles of its application can be inferred from studies on related acrylate and furan-containing compounds. For instance, techniques like Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy have been successfully employed for the real-time monitoring of multiacrylate polymerization reactions. acs.orgacs.org These studies track the decrease in intensity of vibrational bands associated with the acrylate C=C double bond to determine reaction kinetics and conversion rates. acs.org Similarly, SERS can provide analogous information with potentially higher sensitivity.

In a hypothetical in situ SERS experiment to track a reaction involving this compound, such as polymerization or a Diels-Alder reaction involving the furan ring, specific vibrational modes would be monitored. The SERS spectrum of the starting material would be characterized by distinct peaks corresponding to the furan ring, the acrylate C=C and C=O bonds, and the 2,6-dimethylphenyl group. As the reaction progresses, the intensities of these peaks would change, and new peaks corresponding to the product would appear.

For example, during a polymerization reaction, a key spectral change would be the attenuation of the vibrational mode associated with the acrylate C=C double bond, typically observed in the 1630-1640 cm⁻¹ region. Concurrently, changes in the vibrational modes of the ester group and the furan ring could indicate conformational changes or side reactions.

The following interactive data table illustrates the key hypothetical Raman shifts for this compound and a potential polymerized product that could be tracked using in situ SERS.

Hypothetical SERS Data for In Situ Monitoring

Vibrational ModeExpected Raman Shift (cm⁻¹) - ReactantExpected Raman Shift (cm⁻¹) - Product (Polymer)Assignment
Acrylate C=C Stretch~1635Diminished or AbsentConsumption of the acrylate double bond during polymerization.
Ester C=O Stretch~1715~1730Shift due to change in conjugation and local chemical environment upon polymerization.
Furan Ring Breathing~1480~1480Expected to remain relatively constant if the furan ring is not directly involved in the reaction.
Phenyl Ring Stretch~1600~1600Expected to remain as a stable internal reference.
C-H Bending (Furan)~1020~1020Expected to be largely unaffected by polymerization of the acrylate group.

The successful implementation of in situ SERS for mechanistic studies of this compound would depend on several factors, including the synthesis of stable and reproducible SERS substrates, the ability to introduce these substrates into the reaction environment without interfering with the chemistry, and the careful assignment of spectral features. nih.gov Despite these challenges, the high sensitivity and rich informational content of SERS make it a valuable potential tool for elucidating the detailed reaction pathways of this and other complex organic molecules.

Synthetic Utility and Broad Chemical Applications of 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate

Role as a Versatile Building Block in Complex Organic Synthesis

The unique combination of a diene (furan) and a dienophile (acrylate) within the same molecule, along with the sterically hindered phenyl ester, positions 2,6-Dimethylphenyl 3-(furan-2-yl)acrylate as a valuable building block for the synthesis of intricate organic compounds.

The furan (B31954) moiety in this compound can act as a diene in Diels-Alder reactions, a powerful tool for the formation of six-membered rings. The reaction of furans with various dienophiles leads to the formation of oxanorbornene derivatives, which are versatile intermediates for the synthesis of a wide range of compounds, from natural products to novel aromatic systems. researchgate.netacs.org The intramolecular arrangement of the acrylate (B77674) group could potentially facilitate intramolecular Diels-Alder reactions under specific conditions, leading to complex fused-ring systems.

Furthermore, the furan ring is a precursor to other heterocyclic systems. For instance, furan-fused derivatives are prevalent in many natural products with diverse biological activities. nih.gov Synthetic strategies have been developed to convert furan rings into other heterocycles, and this compound could serve as a starting material in these transformations. nih.gov

Below is a table summarizing the potential of furan-acrylates as precursors to fused heterocyclic systems.

Reaction TypeDienophileResulting Heterocyclic SystemPotential Applications
Intermolecular Diels-AlderExternal Alkene/AlkyneOxanorbornene derivativesSynthesis of natural products, biologically active molecules
Intramolecular Diels-AlderThe tethered acrylateFused oxabicyclic systemsAccess to complex polycyclic architectures
Ring TransformationVarious reagentsPyrroles, Thiophenes, etc.Synthesis of diverse heterocyclic scaffolds

The furan-acrylate scaffold is amenable to a variety of chemical modifications, allowing for the introduction of new functional groups with high degrees of regioselectivity and stereoselectivity. The electron-withdrawing nature of the acrylate group influences the reactivity of the furan ring, directing electrophilic substitution to specific positions.

For instance, metalloradical cyclization reactions of alkynes with α-diazocarbonyls have been shown to produce polysubstituted furans with complete regioselectivity. nih.govscispace.com While this is an intermolecular example, it highlights the controllable reactivity of furan precursors. Furthermore, ortho-lithiation of 3-substituted furans has been demonstrated to occur preferentially at the sterically hindered 2-position, providing a route to 2,3-disubstituted furans. researchgate.net

The acrylate moiety itself is a Michael acceptor, allowing for conjugate addition reactions. The use of chiral catalysts can enable stereoselective additions to the double bond, introducing new stereocenters into the molecule. Asymmetric Diels-Alder reactions of furan with chiral acrylates have been reported, demonstrating the potential for stereocontrol in reactions involving this scaffold. csic.esacs.org

The following table outlines potential regioselective and stereoselective derivatizations of the furan-acrylate scaffold.

Reaction TypeReagent/CatalystSite of DerivatizationSelectivity
Electrophilic Aromatic SubstitutionElectrophileC5 position of the furan ringRegioselective
Michael AdditionNucleophileβ-carbon of the acrylateRegioselective
Asymmetric Diels-AlderChiral Lewis AcidFuran and acrylate moietiesStereoselective
Asymmetric Conjugate AdditionChiral Catalyst/Nucleophileβ-carbon of the acrylateStereoselective

Potential in Medicinal Chemistry (Focus on Synthetic Strategy and Scaffold Design)

The furan ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in a multitude of biologically active compounds and approved drugs. ijabbr.comorientjchem.orgutripoli.edu.ly The furan-acrylate core of this compound therefore represents a valuable starting point for the design and synthesis of new therapeutic agents.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. nih.govnih.gov The furan-acrylate structure contains several key pharmacophoric features, including hydrogen bond acceptors (the carbonyl oxygen and the furan oxygen), a hydrophobic region (the dimethylphenyl group), and an aromatic system (the furan and phenyl rings).

By systematically modifying the this compound scaffold, medicinal chemists can generate libraries of compounds with diverse pharmacophoric properties. researchgate.net For example, the furan ring can be further substituted, the acrylate double bond can be reduced or epoxidized, and the dimethylphenyl group can be replaced with other substituted aromatic or aliphatic moieties. This allows for the exploration of the chemical space around the core scaffold to identify compounds with desired biological activities.

Structure-guided drug design utilizes the three-dimensional structure of a biological target to guide the optimization of lead compounds. frontiersin.org A library of compounds based on the this compound scaffold could be screened against a specific target. Once initial hits are identified, their binding modes can be determined using techniques like X-ray crystallography or computational modeling.

This structural information can then be used to rationally design second-generation compounds with improved potency and selectivity. For instance, if a specific hydrogen bond interaction is observed between the carbonyl oxygen of the acrylate and the target protein, modifications could be made to the scaffold to enhance this interaction. The versatility of the furan-acrylate core allows for facile modifications to probe structure-activity relationships (SAR) and optimize the binding affinity of the ligands. ijabbr.com Furan-functionalized co-polymers have also been explored for applications in targeted drug delivery. nih.gov

Applications in Catalysis (e.g., as a ligand component or substrate for metal-catalyzed reactions)

The electronic and structural features of this compound suggest its potential utility in the field of catalysis, both as a component of a catalyst system and as a substrate for catalytic transformations.

The furan ring, with its oxygen heteroatom, can act as a ligand for transition metals. The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions. mdpi.com While simple furans are not strong ligands, the conjugation with the acrylate and the presence of the bulky dimethylphenyl group could modulate the electronic and steric properties of the furan oxygen, potentially leading to new catalytic activities.

More directly, this compound can serve as a substrate in a variety of metal-catalyzed reactions. The acrylate moiety is a classic substrate for reactions like palladium-catalyzed Heck and Suzuki couplings, which are powerful methods for carbon-carbon bond formation. acs.org Ruthenium-catalyzed alkylations of heterocycles with acrylates have also been reported. acs.org

Furthermore, the furan ring itself can participate in metal-catalyzed cross-coupling reactions. The development of sustainable catalytic pathways for the conversion of furan derivatives is an active area of research. frontiersin.orgnih.gov Lewis acid catalysis has been shown to be effective for the Diels-Alder reaction of furan and methyl acrylate. acs.orgfigshare.com

The table below summarizes potential applications of furan-acrylates in catalysis.

Role in CatalysisMetal CatalystReaction TypePotential Outcome
Ligand ComponentVarious Transition MetalsCross-coupling, etc.Novel catalytic activity/selectivity
SubstratePalladium, Ruthenium, etc.Heck, Suzuki, AlkylationFunctionalization of the acrylate moiety
SubstrateLewis AcidsDiels-AlderCatalytic synthesis of oxanorbornenes
SubstrateVarious Transition MetalsC-H Activation/FunctionalizationDirect functionalization of the furan ring

Integration into Functional Materials and Chemical Processes

Extensive research has been conducted to explore the integration of furan-based compounds and acrylate monomers into various functional materials and chemical processes. Furan derivatives, sourced from renewable biomass, are of significant interest for the development of sustainable polymers and resins. acs.orgacs.orgresearchgate.netnih.gov Similarly, acrylate esters are versatile building blocks for a wide array of polymeric materials with tunable properties. researchgate.netgantrade.com However, a thorough review of scientific literature and patent databases reveals a notable absence of specific research on the integration of This compound into functional materials or its application in specific chemical processes.

While the individual components of the molecule—the furan ring, the acrylate group, and the 2,6-dimethylphenyl moiety—have been studied in other chemical contexts, their combined application in the form of This compound is not documented in the available literature. Furan acrylates, in general, have been investigated for their potential in photosensitive materials and photopolymerization, leading to the formation of polyesters and crosslinked networks. rsc.orgresearchgate.netdntb.gov.ua The bulky 2,6-dimethylphenyl group is known to influence polymerization kinetics and the thermal properties of polymers derived from related acrylate monomers.

Despite the potential for this compound to be used as a monomer in polymerization to create polymers with unique thermal and mechanical properties, or as an intermediate in organic synthesis, there are currently no published studies, research findings, or data tables detailing its specific roles in these areas. Therefore, a detailed discussion of its integration into functional materials and chemical processes cannot be provided at this time.

Future Research Directions and Emerging Paradigms for 2,6 Dimethylphenyl 3 Furan 2 Yl Acrylate

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2,6-dimethylphenyl 3-(furan-2-yl)acrylate is poised to shift away from traditional petrochemical routes towards more sustainable and green methodologies. A primary focus is the utilization of biomass-derived platform chemicals, such as furfural (B47365), which can be obtained from the acid-mediated dehydration of lignocellulose. nih.gov Research is actively exploring high-yielding, solvent-free syntheses of 3-(2-furyl)acrylic acid derivatives from carbohydrate-derived furan-2-carbaldehydes (furfurals) and malonic acid, employing organocatalysts like piperidinium (B107235) acetate (B1210297). researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and utilizing renewable feedstocks. nih.gov

Green Chemistry ApproachKey FeaturesPotential Application in Synthesizing Target Compound
Biomass Feedstocks Utilizes renewable resources like furfural from lignocellulose. nih.govrsc.orgSynthesis of the 3-(furan-2-yl)acrylic acid precursor. researchgate.net
Organocatalysis Employs catalysts like piperidinium acetate under solvent-free conditions. researchgate.netKnoevenagel condensation to form the acrylic acid backbone. researchgate.net
Heterogeneous Catalysis Uses solid acid catalysts (e.g., MeSO3H/SiO2) for easier separation and recycling. researchgate.netEsterification of 3-(furan-2-yl)acrylic acid with 2,6-dimethylphenol (B121312).
Photocatalysis Utilizes visible light to drive reactions, avoiding high-energy UV radiation. rsc.orgPotential for polymerization of the final monomer in a greener process.
Green Solvents Employs environmentally friendly solvents like water or supercritical CO2. mdpi.comReduces the environmental impact of the reaction and purification steps.

Exploration of Novel Reactivity Patterns and Catalytic Transformations

Future investigations into this compound will likely uncover novel reactivity patterns, particularly focusing on the furan (B31954) ring and the acrylate (B77674) moiety. The furan nucleus, derived from biomass, is a versatile building block for a wide range of chemicals and materials. nih.govresearchgate.net Research into the reactions of 3-(furan-2-yl)propenoic acids and their esters under superelectrophilic activation with Brønsted superacids like triflic acid (TfOH) has shown that these compounds can undergo hydroarylation at the carbon-carbon double bond. nih.govmdpi.com This suggests that the 2,6-dimethylphenyl ester could be a precursor to novel 3-aryl-3-(furan-2-yl)propanoic acid derivatives with potentially interesting biological or material properties. nih.gov

The development of new catalytic transformations is another key research avenue. This includes exploring isomerizing olefin metathesis, which could potentially alter the structure and properties of polymers derived from this monomer. ruhr-uni-bochum.de Bifunctional catalysts could enable intertwined catalytic cycles, such as a double-bond migration followed by a cyclization, opening pathways to new molecular architectures. ruhr-uni-bochum.de Furthermore, the use of solid acid catalysts, like zeolites or ion-exchange resins (e.g., Amberlyst® 15), could facilitate cascade-type reactions, such as hydrolysis/condensation, starting from furan derivatives. researchgate.net These catalytic systems offer the advantages of reusability and potentially higher selectivity compared to traditional homogeneous catalysts. researchgate.netresearchgate.net

Advanced Computational Modeling for Predictive Material Design

The design and optimization of materials derived from this compound will increasingly rely on advanced computational modeling and artificial intelligence (AI). nih.govmit.edu These predictive tools are revolutionizing materials science by allowing researchers to screen vast virtual libraries of compounds and predict their properties before synthesis, significantly accelerating the development of new materials. eurekalert.orgresearchgate.net By inputting desired properties, algorithms can predict which chemical building blocks can be combined to create advanced materials with superior functions. nih.govmit.edu

For polymers based on this compound, quantitative structure-property relationship (QSPR) models can be developed to predict key characteristics such as glass transition temperature, dielectric constant, and refractive index. researchgate.net This "inverse design" approach, where desired properties are used to predict optimal molecular structures, can overcome the limitations of human intuition in navigating complex structure-property landscapes. nih.gov Techniques like density functional theory (DFT) can be used to simulate properties like polymer bandgaps, providing valuable data for training machine learning models, especially when experimental data is scarce. nih.govnih.gov This synergy between computational modeling and experimental validation creates a continuous, iterative process for refining and discovering next-generation polymers. eurekalert.org

Computational TechniqueApplication in Material DesignPredicted Properties
Machine Learning (ML) / AI Inverse design of polymers with specific functionalities. eurekalert.orgnih.govMechanical, thermal, optical, and electronic properties. mit.eduresearchgate.net
Quantitative Structure-Property Relationship (QSPR) Rapidly screen virtual libraries of polymer structures. researchgate.netGlass transition temperature, dielectric constant, refractive index. researchgate.net
Density Functional Theory (DFT) Simulate electronic structure and properties; generate data for ML models. nih.govnih.govPolymer bandgaps, reactivity of intermediates. nih.govnih.gov
Molecular Dynamics (MD) Simulate the physical movements of atoms and molecules. nih.govMechanical strength, toughness, elasticity, material failure. mit.edu

Integration into Supramolecular Assemblies and Self-Assembled Systems

The unique structure of this compound, combining a rigid furan ring with a flexible acrylate chain, makes it a promising candidate for the construction of complex supramolecular assemblies. The study of self-assembly behaviors in furan-embedded heteroarenes has shown that these molecules can form distinct nanostructures. nih.gov This suggests that polymers or oligomers of this compound could be designed to self-assemble into well-defined architectures through noncovalent interactions like hydrogen bonding, ionic interactions, or host-guest interactions. researchgate.net

Future research will likely focus on controlling the shape and size of these assemblies to create functional materials. nih.gov For instance, incorporating this monomer into copolymers, such as with acrylic acid, could introduce sites for ionic interactions, leading to the formation of supramolecular polymer gels. researchgate.net These materials often exhibit interesting properties like responsiveness to stimuli (e.g., pH or temperature) and self-healing capabilities. researchgate.net Furthermore, the furan moiety itself can participate in specific interactions; for example, furan-based polyesters have been shown to undergo self-curing reactions through hydrogen bond interactions, leading to the formation of thermoset elastomers. rsc.org This intrinsic reactivity opens up possibilities for creating novel, one-component coatings, adhesives, or elastomers. rsc.org

Investigation of Stereoselective Syntheses and Transformations

A significant frontier in the chemistry of this compound lies in the control of its stereochemistry. The development of stereoselective synthesis methods will be crucial for accessing enantiomerically pure forms of the monomer and its derivatives, which could lead to materials with unique chiral properties. Asymmetric Diels-Alder reactions between furan and chiral acrylates, catalyzed by Lewis acids like TiCl4 and ZnCl2 supported on silica (B1680970) gel, have demonstrated the feasibility of achieving diastereoselectivity. figshare.com This indicates that chiral auxiliaries or asymmetric catalysts could be employed to control the stereochemical outcome of reactions involving the acrylate double bond.

Future work will likely focus on developing more efficient and selective asymmetric catalysts for transformations of furan-2-yl acrylates. This could involve exploring various chiral ligands for metal-based catalysts or developing novel organocatalysts. The goal is to achieve high enantiomeric or diastereomeric excess in key reactions, such as additions to the double bond or cycloadditions. figshare.com The resulting stereochemically defined monomers could then be polymerized to create chiral polymers with applications in areas such as chiral separations, asymmetric catalysis, and advanced optical materials. The relationship between the stereochemistry of the monomer and the macroscopic properties of the resulting polymer will be a key area of investigation.

Q & A

Q. How can crystallographers address challenges in refining disordered structures of this compound?

  • Answer: SHELXL’s TWIN and BASF commands handle twinning, while PART instructions resolve disorder in the furan or acrylate moieties. High-resolution data (≤ 0.8 Å) and restraints (e.g., SIMU for thermal motion) improve model accuracy. Cross-validation (R_free) ensures refinement reliability .

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